Light Yellow JN

Vue d'ensemble

Description

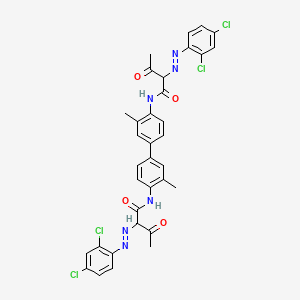

Pigment Yellow 16 is an organic compound classified as a diarylide pigment. It is widely used as a yellow colorant in various applications, including inks, paints, and plastics. The compound is known for its bright yellow hue and excellent lightfastness, making it a popular choice in the industry .

Méthodes De Préparation

The synthesis of Pigment Yellow 16 involves the acetoacetylation of o-tolidine using diketene. The resulting bisacetoacetylated compound is then coupled with two equivalents of the diazonium salt obtained from 2,4-dichloroaniline . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure optimal yield and purity.

In industrial production, the process is scaled up to accommodate large quantities. The reaction is carried out in reactors equipped with heating, stirring, and reflux systems to maintain the necessary conditions. The final product is filtered, washed, and dried to obtain the pigment in its pure form .

Analyse Des Réactions Chimiques

Pigment Yellow 16 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the structure of Pigment Yellow 16, affecting its color properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Biomedical Applications

Light Yellow JN has been explored for its potential in medical treatments, particularly in laser therapy. Recent developments in ultrafast yellow lasers have demonstrated significant advantages in medical applications due to their wavelength characteristics.

Case Study: Ultrafast Yellow Laser Development

Researchers have developed a compact and ultrafast yellow laser that operates in the 570 nm to 596 nm range, which is particularly effective for medical applications such as dermatology and eye surgery. This laser's wavelength is highly absorbed by hemoglobin, making it suitable for selective medical treatments with reduced thermal damage. The laser achieved an output of over 1 W with 130 femtosecond pulses at a repetition rate of 80 MHz, showcasing excellent beam quality and stability .

| Parameter | Value |

|---|---|

| Wavelength Range | 570 nm - 596 nm |

| Output Power | >1 W |

| Pulse Duration | 130 femtoseconds |

| Repetition Rate | 80 MHz |

Visual Perception Enhancement

This compound has also been studied for its effects on visual perception. Specifically, yellow lenses have been shown to enhance contrast sensitivity, particularly against blue backgrounds.

Case Study: Effects of Yellow Lenses on Contrast Sensitivity

A study involving young subjects demonstrated that yellow lenses improved perceived brightness and contrast when viewing bright objects against a blue background. The results indicated that while color vision was detrimentally affected by yellow lenses, the overall contrast was significantly enhanced .

| Lens Type | Cut-off Wavelength | Perceived Brightness Improvement |

|---|---|---|

| Clear Control Lens | 380 nm | Baseline |

| Yellow Lens | 450 nm | Significant Improvement (p < 0.001) |

| Dark Yellow Lens | 511 nm | Moderate Improvement |

Microbial Control

Recent research has highlighted the application of yellow light in controlling airborne microbial populations in clinical settings. This application is crucial for reducing nosocomial infections.

Case Study: Impact of Yellow Light on Airborne Microbial Composition

A study investigated the effects of yellow light on the microbial composition in hospital wards. High-throughput sequencing revealed that exposure to yellow light significantly reduced the diversity and abundance of certain pathogenic bacteria, such as E. coli and S. aureus. The findings suggest that yellow light can be an effective tool for infection control in healthcare environments .

| Microbial Species | Change in Abundance |

|---|---|

| E. coli | Significant reduction |

| S. aureus | Significant reduction |

| Pseudomonas aeruginosa | Upregulation of porphyrin metabolism genes |

Psychological Effects

The psychological impact of yellow light has also been examined, particularly its influence on mood and emotional states.

Case Study: Emotional Reactions Under Different Light Colors

A study assessed the emotional responses of subjects exposed to various light colors, including yellow. Results indicated that yellow light was associated with positive emotional states compared to blue light, which tended to trigger negative emotions like depression .

| Light Color | Emotional State | Significance |

|---|---|---|

| Blue | Negative (Depression) | Higher scores (p < 0.05) |

| Yellow | Positive (Cheerfulness) | Higher scores (p < 0.05) |

Mécanisme D'action

The mechanism of action of Pigment Yellow 16 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic yellow color. The molecular structure, which includes diarylide groups, plays a crucial role in this process. The compound’s stability and resistance to degradation make it effective in various applications .

Comparaison Avec Des Composés Similaires

Pigment Yellow 16 is often compared with other yellow pigments such as:

Pigment Yellow 14: Another diarylide pigment with similar applications but different hue and stability properties.

Pigment Yellow 13: Known for its bright yellow color but with different chemical stability and lightfastness.

Pigment Yellow 138: A quinophthalone pigment with distinct properties and applications.

Pigment Yellow 16 stands out due to its unique combination of brightness, stability, and versatility, making it a preferred choice in many industrial and research applications.

Activité Biologique

Light Yellow JN (LJ) is a synthetic dye commonly used in food and cosmetics, known for its vibrant color and potential biological activities. This article explores the biological effects of this compound, including its antioxidant properties, immunomodulatory effects, and implications for cellular health.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Research indicates that this compound can protect cells from oxidative stress, which is crucial for maintaining cellular integrity and function.

- Cell Protection : In vitro studies demonstrated that this compound significantly reduced cytotoxicity in HaCaT cells (human keratinocyte cell line) exposed to tert-Butyl hydroperoxide (tBHP), a known inducer of oxidative stress. The dye enhanced mitochondrial membrane potential (MMP) and decreased reactive oxygen species (ROS) levels, indicating its protective role against oxidative damage .

- Mechanism of Action : The mechanism involves the modulation of signaling pathways related to oxidative stress response, where this compound appears to enhance the expression of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation and DNA repair .

Immunomodulatory Effects

This compound also exhibits notable immunomodulatory effects . Studies have shown that it can influence lymphocyte activity and cytokine production:

- Cytokine Regulation : In experiments with mitogen-activated splenocytes, this compound was found to partially suppress lymphocyte proliferation while reducing levels of pro-inflammatory cytokines such as IL-2, IL-6, IL-4, IL-17, TNFα, and IFN-γ. This suggests a potential application in managing inflammatory responses without inducing systemic immunosuppression .

Cellular Health Implications

The biological activity of this compound extends to its effects on cellular health:

- Cell Viability : The dye has been observed to enhance cell viability in various conditions. For instance, pre-treatment with this compound before exposure to harmful agents like tBHP resulted in better cell survival rates compared to untreated controls .

- Impact on Enzyme Activity : Investigations into enzyme activities revealed that this compound positively influences digestive and antioxidant enzyme activities in certain aquatic organisms. This indicates its broader ecological relevance and potential benefits in enhancing metabolic processes .

Case Studies

Several case studies have documented the effects of this compound in different biological contexts:

- Skin Cell Studies : A study involving human skin cells demonstrated that treatment with this compound improved cellular responses to oxidative stress while promoting healthier skin cell proliferation .

- Aquatic Organisms : In aquatic environments, this compound was tested on sea urchins, where it significantly impacted growth rates and enzyme activities related to digestion and metabolism. The results indicated that specific light colors, including yellow, could optimize growth conditions for marine species .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28Cl4N6O4/c1-17-13-21(5-9-27(17)39-33(47)31(19(3)45)43-41-29-11-7-23(35)15-25(29)37)22-6-10-28(18(2)14-22)40-34(48)32(20(4)46)44-42-30-12-8-24(36)16-26(30)38/h5-16,31-32H,1-4H3,(H,39,47)(H,40,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMYRCRXYIIGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)Cl)C)NC(=O)C(C(=O)C)N=NC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28Cl4N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021452 | |

| Record name | C.I. Pigment Yellow 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-28-2 | |

| Record name | Pigment Yellow 16 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment yellow 16 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[2-(2,4-dichlorophenyl)diazenyl]-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 16 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3896P1A0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.